molecular formula C14H11ClOS B14574500 1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one CAS No. 61689-17-6

1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one

Cat. No.: B14574500
CAS No.: 61689-17-6
M. Wt: 262.8 g/mol
InChI Key: ODYCDSKPEOZXIF-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one is a synthetic organic compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound features a chlorine atom and a methyl group attached to the thioxanthene core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one typically involves the following steps:

    Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate diaryl sulfides under acidic conditions.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in the development of antipsychotic drugs.

    Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one involves its interaction with specific molecular targets. In medicinal chemistry, thioxanthenes are known to act on dopamine receptors, which can influence neurotransmitter activity in the brain. The exact pathways and molecular targets may vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene: The parent compound of the thioxanthene family.

    Chlorpromazine: A well-known antipsychotic agent with a similar core structure.

    Flupentixol: Another antipsychotic drug in the thioxanthene class.

Uniqueness

1-Chloro-4-methyl-10lambda~4~-thioxanthen-10(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioxanthenes. The presence of the chlorine and methyl groups can influence its reactivity, pharmacokinetics, and pharmacodynamics.

Properties

CAS No.

61689-17-6

Molecular Formula

C14H11ClOS

Molecular Weight

262.8 g/mol

IUPAC Name

1-chloro-4-methyl-9H-thioxanthene 10-oxide

InChI

InChI=1S/C14H11ClOS/c1-9-6-7-12(15)11-8-10-4-2-3-5-13(10)17(16)14(9)11/h2-7H,8H2,1H3

InChI Key

ODYCDSKPEOZXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC3=CC=CC=C3S2=O

Origin of Product

United States

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